molecular formula C7H8N2O2S B13997134 6-(2-oxopropyl)-2-sulfanylidene-1H-pyrimidin-4-one CAS No. 62175-75-1

6-(2-oxopropyl)-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No.: B13997134
CAS No.: 62175-75-1
M. Wt: 184.22 g/mol
InChI Key: YUOHGFAOPVTETJ-UHFFFAOYSA-N
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Description

6-(2-oxopropyl)-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring with a sulfanylidene group at the 2-position and an oxopropyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-oxopropyl)-2-sulfanylidene-1H-pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrimidine precursor with a sulfanylidene reagent under controlled conditions. The reaction typically requires a base such as sodium hydride (NaH) and a solvent like toluene. The mixture is cooled to 0°C, and the sulfanylidene reagent is added dropwise, followed by the addition of the oxopropyl group source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-oxopropyl)-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted pyrimidines.

Scientific Research Applications

6-(2-oxopropyl)-2-sulfanylidene-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-oxopropyl)-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-oxopropyl)-2-sulfanylidene-1H-pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

62175-75-1

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

6-(2-oxopropyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C7H8N2O2S/c1-4(10)2-5-3-6(11)9-7(12)8-5/h3H,2H2,1H3,(H2,8,9,11,12)

InChI Key

YUOHGFAOPVTETJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=O)NC(=S)N1

Origin of Product

United States

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